molecular formula C22H27ClN2O5 B12784890 Reserpilinic acid hydrochloride CAS No. 84824-88-4

Reserpilinic acid hydrochloride

Cat. No.: B12784890
CAS No.: 84824-88-4
M. Wt: 434.9 g/mol
InChI Key: CYCVRIWCCRCHGZ-OOJBELJWSA-N
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Description

Reserpilinic acid hydrochloride is a hydrochlorinated derivative of reserpine, a well-known alkaloid derived from Rauwolfia serpentina. While reserpine has historically been used as an antihypertensive and antipsychotic agent, this compound is postulated to exhibit modified pharmacological properties due to structural alterations. The compound likely retains the indole alkaloid backbone of reserpine but includes a carboxylic acid group and a hydrochloride salt, enhancing its solubility and stability in formulation . Thus, this analysis extrapolates from structurally and functionally related hydrochlorinated compounds to infer its properties.

Properties

CAS No.

84824-88-4

Molecular Formula

C22H27ClN2O5

Molecular Weight

434.9 g/mol

IUPAC Name

(1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H26N2O5.ClH/c1-11-15-9-24-5-4-12-14-7-19(27-2)20(28-3)8-17(14)23-21(12)18(24)6-13(15)16(10-29-11)22(25)26;/h7-8,10-11,13,15,18,23H,4-6,9H2,1-3H3,(H,25,26);1H/t11-,13-,15-,18+;/m0./s1

InChI Key

CYCVRIWCCRCHGZ-OOJBELJWSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)O)NC5=CC(=C(C=C45)OC)OC.Cl

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)O)NC5=CC(=C(C=C45)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of reserpilinic acid hydrochloride often employs large-scale chemical reactors and advanced purification techniques to achieve high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Reserpilinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Reserpilinic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of reserpilinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of neurotransmitter release and the inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Salts

Pharmacological and Structural Comparisons

Table 1: Key Properties of Reserpilinic Acid Hydrochloride and Analogous Compounds
Compound Pharmacological Class Key Structural Features Stability/Solubility Insights Analytical Methods (from Evidence)
Reserpilinic acid HCl Hypothetical antihypertensive Indole alkaloid with carboxylic acid, HCl Likely enhanced solubility due to HCl salt N/A (inferred)
Yohimbine HCl α2-Adrenergic antagonist Methoxy-yohimban ester, HCl salt Stable in acidic conditions HPLC (Fig. 2b, )
Prilocaine HCl Local anesthetic Amide linkage, toluidine derivative, HCl Melting range: 167–169°C USP standards for impurities
Clindamycin HCl Antibiotic (lincosamide) Thionucleotide sugar, HCl salt Acid-stable (FTIR confirmed ) FTIR, HPLC
Nicardipine HCl Calcium channel blocker Dihydropyridine ring, HCl salt Acid-labile (degradation in acid) Stability studies (Fig. 10, )

Functional Group and Stability Analysis

  • Hydrochloride Salt Role: The HCl salt improves water solubility and bioavailability across compounds. For example, clindamycin HCl’s solubility enables intravenous administration , while prilocaine HCl’s stability ensures reliable local anesthesia . Reserpilinic acid HCl likely follows this trend.
  • Acid Stability : Nicardipine HCl degrades under acidic conditions, necessitating pH-controlled formulations . In contrast, yohimbine HCl and clindamycin HCl show resilience, suggesting reserpilinic acid HCl’s stability may depend on its specific functional groups.

Analytical Characterization

  • HPLC Profiling : Compounds like jatrorrhizine HCl and berberine HCl are quantified via HPLC (Fig. 2, ), a method applicable to reserpilinic acid HCl for purity assessment.
  • FTIR Spectroscopy : Clindamycin HCl’s FTIR data (Table 4, ) identifies amine and hydroxyl groups, which could be mirrored in reserpilinic acid HCl’s spectrum.

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